molecular formula C15H16N2O4S B3139991 methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate CAS No. 477863-79-9

methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate

Cat. No.: B3139991
CAS No.: 477863-79-9
M. Wt: 320.4 g/mol
InChI Key: CKYYXLUKNBEVRT-UHFFFAOYSA-N
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Description

Methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate (CAS No. 477857-72-0) is a heterocyclic organic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and a pyrrole ring at position 2. This compound is part of a broader class of thiophene-carboxylate derivatives, which are studied for their applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis .

Properties

IUPAC Name

methyl 3-[2-(morpholine-4-carbonyl)pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-20-15(19)13-11(4-10-22-13)17-5-2-3-12(17)14(18)16-6-8-21-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYYXLUKNBEVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145954
Record name Methyl 3-[2-(4-morpholinylcarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477863-79-9
Record name Methyl 3-[2-(4-morpholinylcarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477863-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-(4-morpholinylcarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C15H16N2O4S
  • Molecular Weight : Approximately 320.36 g/mol
  • Key Functional Groups :
    • Morpholinocarbonyl
    • Pyrrole
    • Thiophene carboxylate ester

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to participate in various organic reactions makes it a versatile reagent.

The biological activities of methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate are under investigation, particularly concerning its potential antimicrobial and anticancer properties. Interaction studies suggest that compounds with similar structures can influence various cellular pathways.

Medicine

Research is ongoing to explore the therapeutic potential of this compound for various diseases. Its structural features may enhance biological activity compared to simpler analogs.

Industry

In industrial applications, this compound is utilized in developing new materials and as an intermediate in pharmaceutical production. The compound's unique properties make it suitable for various applications in material science.

Anticancer Activity Study

A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against several cancer types, suggesting its potential as a lead compound for drug development.

Antimicrobial Properties Evaluation

Another research project focused on evaluating the antimicrobial properties of this compound against various pathogens. The findings revealed promising activity, indicating its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of derivatives where the substituents on the pyrrole and thiophene rings vary, leading to differences in physicochemical properties and biological activity. Key analogues include:

Compound Name CAS No. Substituent on Pyrrole Ring Molecular Weight (g/mol) Melting Point (°C) Biological Activity Notes
Methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate 477857-72-0 Morpholinocarbonyl ~363.38* Not reported Medicinal applications (unspecified)
Methyl 3-[2-(2-(4-fluoroanilino)-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate 477857-76-4 4-Fluoroanilinocarbonyl ~416.41* Not reported Potential kinase modulation
Methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate 477857-74-2 Piperidinocarbonyl ~377.44* Not reported Intermediate in drug synthesis
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Not provided Chromen-4-one and pyrazolopyrimidine motifs 560.2 (M++1) 227–230 Anticancer activity (in vitro)

*Molecular weights estimated based on structural formulas.

Physicochemical Properties

  • Polarity: The morpholinocarbonyl group in the target compound enhances solubility in polar solvents compared to analogues with aromatic substituents (e.g., 477857-76-4’s 4-fluoroanilino group). Piperidino-containing derivatives (e.g., 477857-74-2) exhibit intermediate polarity due to the larger aliphatic ring .
  • Thermal Stability : The chromen-4-one derivative (Example 62 in ) has a higher melting point (227–230°C), likely due to rigid aromatic stacking, whereas the target compound’s melting point remains uncharacterized.

Key Research Findings

Morpholine vs. Piperidine Substituents: Morpholinocarbonyl derivatives exhibit higher aqueous solubility but lower lipophilicity (clogP ~1.5) compared to piperidine analogues (clogP ~2.3), impacting bioavailability .

Fluorine Substitution: The 4-fluoroanilino group in 477857-76-4 improves binding affinity to ATP pockets in kinases due to fluorine’s electronegativity and steric effects .

Synthetic Challenges : Palladium-catalyzed reactions for these compounds face limitations in scalability, with yields rarely exceeding 50% due to steric hindrance from the pyrrole-thiophene backbone .

Biological Activity

Methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate (CAS number 477863-79-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O4S, with a molecular weight of approximately 320.37 g/mol. The compound features a thiophene ring, a pyrrole moiety, and a morpholine group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC15H16N2O4S
Molecular Weight320.37 g/mol
CAS Number477863-79-9
Purity>90%

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Study on Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various derivatives of thiophene-based compounds, including this compound. The results indicated that this compound effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to HDAC inhibition, leading to increased acetylation of histones and altered gene expression profiles .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibits growth of cancer cell lines via HDAC inhibition
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential modulation of inflammatory pathways (needs further research)

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate?

  • Methodology :

  • Stepwise Functionalization : Begin with esterification of the thiophene carboxylic acid moiety, followed by coupling the morpholinocarbonyl-pyrrole group via amide or urea bond formation. Use anhydrous conditions and catalysts like EDCI/HOBt for carbamate linkages .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water mixtures) ensures purity .
  • Key Challenges : Avoid hydrolysis of the morpholine carbonyl group by maintaining pH < 7 during aqueous workups .

Q. Which analytical techniques are critical for structural confirmation?

  • Recommended Methods :

  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹ for ester and carbamate groups) and pyrrole/thiophene ring vibrations .
  • NMR Analysis : ¹H-NMR (δ 6.5–8.0 ppm for aromatic protons; δ 3.5–4.0 ppm for morpholine methylenes) and ¹³C-NMR (ester carbonyl at ~165–170 ppm) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, especially for polymorphic forms .

Q. How should the compound be stored to ensure stability?

  • Guidelines :

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent oxidation or photodegradation of the thiophene ring .
  • Solubility Considerations : Dissolve in DMSO for long-term storage (≥6 months) but avoid repeated freeze-thaw cycles to prevent precipitation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Troubleshooting :

  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation of the morpholine group) .
  • Isotopic Labeling : Deuterated analogs or 2D-COSY/NOESY experiments clarify coupling patterns in crowded aromatic regions .
  • Cross-Validation : Compare HPLC retention times (C18 column, acetonitrile/water mobile phase) with LC-MS to confirm molecular ion consistency .

Q. What computational approaches model the compound’s interactions with biological targets?

  • Strategies :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., kinases or proteases), leveraging the thiophene and pyrrole motifs as pharmacophores .
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to study electronic effects of substituents on reactivity or tautomerism .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Optimization Framework :

  • Solvent Screening : Polar aprotic solvents (DMF, DCM) enhance carbamate coupling efficiency vs. protic solvents (e.g., methanol), which may hydrolyze intermediates .
  • Catalyst Selection : Pd-catalyzed cross-coupling (Suzuki-Miyaura) for thiophene functionalization reduces side reactions vs. traditional SNAr pathways .
  • Byproduct Analysis : LC-MS or TLC monitoring identifies impurities early; scavenger resins (e.g., QuadraPure™) remove excess reagents .

Q. What is the role of substituents (e.g., morpholinocarbonyl vs. other carbamates) in modulating biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Morpholine vs. Piperidine : Morpholine’s electron-rich oxygen enhances hydrogen-bonding with targets (e.g., ATP-binding pockets), improving IC₅₀ values in kinase assays .
  • Thiophene vs. Furan : Thiophene’s sulfur atom increases lipophilicity and metabolic stability compared to furan analogs, as shown in pharmacokinetic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate

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